1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene
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Overview
Description
1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene is a complex organic compound with the molecular formula
C49H32Br4
. This compound is characterized by its multiple bromine atoms and phenyl groups, making it a significant molecule in various chemical reactions and applications.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core phenyl structure through a series of Friedel-Crafts alkylation reactions.
Coupling Reactions: The final step involves coupling the brominated phenyl groups using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl groups can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can participate in various coupling reactions, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce larger aromatic systems.
Scientific Research Applications
1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and phenyl groups can engage in π-π interactions, hydrogen bonding, and halogen bonding with other molecules. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[tris(4-bromophenyl)methyl]benzene: Similar structure but with fewer phenyl groups.
Tetrabromobisphenol A: Contains multiple bromine atoms and phenyl groups but differs in the core structure.
Uniqueness
1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene is unique due to its highly substituted phenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
1219696-84-0 |
---|---|
Molecular Formula |
C49H32Br4 |
Molecular Weight |
940.4 g/mol |
IUPAC Name |
1-bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene |
InChI |
InChI=1S/C49H32Br4/c50-45-25-9-37(10-26-45)33-1-17-41(18-2-33)49(42-19-3-34(4-20-42)38-11-27-46(51)28-12-38,43-21-5-35(6-22-43)39-13-29-47(52)30-14-39)44-23-7-36(8-24-44)40-15-31-48(53)32-16-40/h1-32H |
InChI Key |
LZMVFAVQNDJUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)C8=CC=C(C=C8)Br |
Origin of Product |
United States |
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